
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester is a chemical compound with the molecular formula C10H14ClNS2Si. It contains a total of 29 atoms, including 14 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 2 sulfur atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes multiple bonds, aromatic rings, and a (thio-) carbamate group .
Méthodes De Préparation
The synthesis of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves several steps. One common method is the reaction of carbanilic acid derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share similar structural features but differ in their substituents and reactivity.
Trimethylsilyl esters: These esters have similar functional groups but vary in their chemical properties and applications.
Chlorodithio compounds: These compounds contain similar sulfur and chlorine atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
71456-96-7 |
|---|---|
Formule moléculaire |
C10H14ClNS2Si |
Poids moléculaire |
275.9 g/mol |
Nom IUPAC |
trimethylsilyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H14ClNS2Si/c1-15(2,3)14-10(13)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
YZYFMQNMKPNHNK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)SC(=S)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)


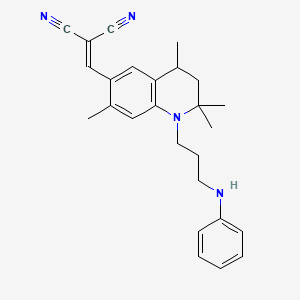
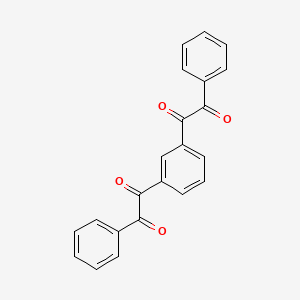
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
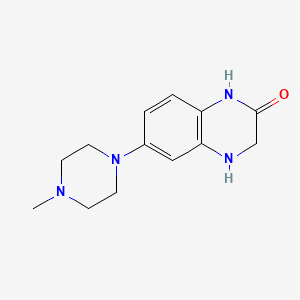
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
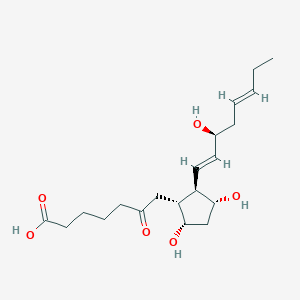
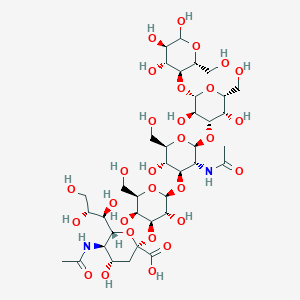
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
